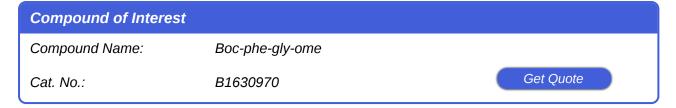


In-Depth Technical Guide to Boc-Phe-Gly-OMe: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (**Boc-Phe-Gly-OMe**). It details experimental protocols for its synthesis and characterization and discusses its primary applications in peptide chemistry and drug development.

Core Physical and Chemical Properties

Boc-Phe-Gly-OMe is a dipeptide derivative widely utilized as a fundamental building block in the synthesis of more complex peptides.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue and the methyl ester on the C-terminus of the glycine residue allow for controlled and sequential peptide chain elongation.[1]

Quantitative Data



Property	Value	Sour
Molecular Formula	C17H24N2O5	[1][2]
Molecular Weight	336.4 g/mol	[1]
CAS Number	7625-57-2	
IUPAC Name	methyl 2-[[(2S)-2-[(2- methylpropan-2- yl)oxycarbonylamino]-3- phenylpropanoyl]amino]acetat e	
Melting Point	104-105 °C	
Appearance	White solid	-
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	-
Computed LogP	1.9	-
Topological Polar Surface Area	93.7 Ų	-

Synthesis and Purification

The synthesis of **Boc-Phe-Gly-OMe** is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between the carboxyl group of N-Boc-L-phenylalanine (Boc-Phe-OH) and the amino group of glycine methyl ester (Gly-OMe).

Experimental Protocol: Solution-Phase Synthesis

Materials:

- N-Boc-L-phenylalanine (Boc-Phe-OH)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent



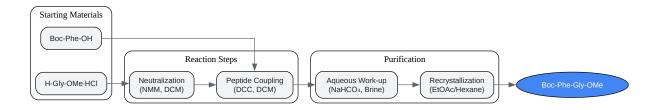
- N-Methylmorpholine (NMM) or other non-nucleophilic base
- Dichloromethane (DCM) or Chloroform (CHCl₃)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexane or petroleum ether

Procedure:

- Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane. To this solution, add N-methylmorpholine (1.1 eq) at 0°C and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
- Coupling Reaction: In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) in dichloromethane. Add this solution to the glycine methyl ester solution. To the combined mixture, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0°C with continuous stirring. Allow the reaction to warm to room temperature and stir for 24 hours.
- Work-up: After 24 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the residue with dichloromethane.
- Aqueous Extraction: Combine the filtrate and washings. Transfer the organic solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a mixture of ethyl
 acetate and hexane or chloroform and petroleum ether to afford pure Boc-Phe-Gly-OMe as
 a white solid.



Synthesis Workflow



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Caption: Solution-phase synthesis workflow for Boc-Phe-Gly-OMe.

Spectral Characterization

While specific, detailed spectra with peak assignments for **Boc-Phe-Gly-OMe** are not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of its constituent parts and similar dipeptides.

Expected ¹H NMR Spectral Data (in CDCl₃)



Protons	Expected Chemical Shift (ppm)	Multiplicity
Boc (9H)	~1.4	S
Phe Cα-H (1H)	~4.4	m
Phe Cβ-H₂ (2H)	~3.1	m
Phe Aromatic (5H)	~7.2-7.3	m
Gly Cα-H ₂ (2H)	~4.0	d
OMe (3H)	~3.7	S
Phe NH (1H)	~5.2	d
Gly NH (1H)	~6.7	t

Expected ¹³C NMR Spectral Data (in CDCl₃)

Carbon	Expected Chemical Shift (ppm)
Boc C(CH ₃) ₃	~28.3
Boc C(CH ₃) ₃	~80.0
Phe Cα	~55.0
Phe Cβ	~38.0
Phe Aromatic	~127-136
Gly Cα	~41.0
OMe	~52.3
Boc C=O	~155.5
Phe C=O	~171.0
Gly C=O	~170.0

Mass Spectrometry



The expected monoisotopic mass of **Boc-Phe-Gly-OMe** (C₁₇H₂₄N₂O₅) is 336.17 Da. In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 337.18.

Biological Activity and Applications

The primary role of **Boc-Phe-Gly-OMe** is as a dipeptide building block in the synthesis of larger peptides and peptidomimetics. Its protected termini prevent unwanted side reactions during peptide synthesis.

While **Boc-Phe-Gly-OMe** itself is not typically investigated for direct biological activity, dipeptides and their derivatives can serve as peptide mimics and may exhibit biological effects. Some studies on structurally similar Boc-protected dipeptides suggest potential antimicrobial properties. However, to date, there are no specific studies detailing the biological activity or associated signaling pathways of **Boc-Phe-Gly-OMe**.

Potential Research Applications

Given the properties of its constituent amino acids, peptides derived from **Boc-Phe-Gly-OMe** could be explored for various applications, including:

- Drug Discovery: As a component of larger peptides with potential therapeutic activities.
- Biomaterials: Incorporation into biocompatible polymers and hydrogels.
- Bioconjugation: For linking to other molecules to create targeted probes or therapeutics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted to test the antimicrobial activity of peptides derived from **Boc-Phe-Gly-OMe**.

Materials:

- Test peptide
- Bacterial strains (e.g., E. coli, S. aureus)



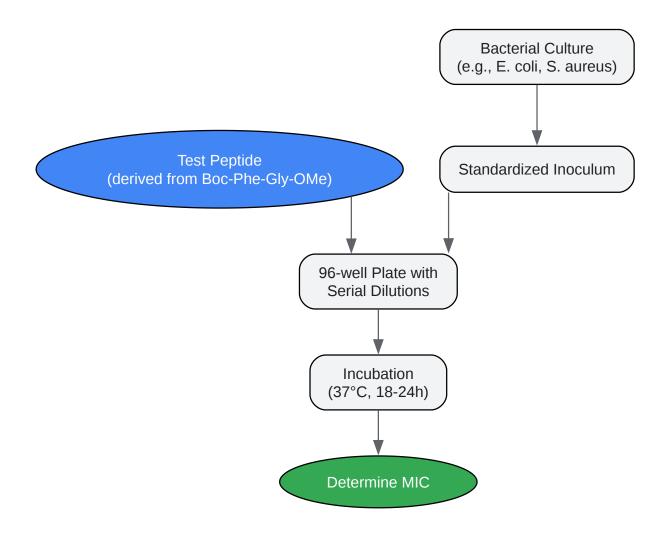
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Serial Dilutions: Prepare a stock solution of the test peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Antimicrobial Activity Evaluation Workflow





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Caption: Workflow for evaluating the antimicrobial activity of a test peptide.

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 To cite this document: BenchChem. [In-Depth Technical Guide to Boc-Phe-Gly-OMe: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630970#boc-phe-gly-ome-physical-and-chemical-properties]

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